

Physicochemical properties of 3,4-Difluoro-2-methoxyaniline sulfate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Difluoro-2-methoxyaniline sulfate

Cat. No.: B1393159

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **3,4-Difluoro-2-methoxyaniline Sulfate**

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and safety considerations for **3,4-Difluoro-2-methoxyaniline sulfate** (CAS 1072945-56-2). As a fluorinated aniline derivative, its parent compound, 3,4-Difluoro-2-methoxyaniline, serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The sulfate salt form offers distinct advantages in terms of handling and solubility, making it highly relevant for researchers and professionals in drug development. This document details the compound's chemical identity, core physical properties, expected spectroscopic characteristics, and a robust analytical workflow for its quantification. Furthermore, it addresses key aspects of its synthesis, reactivity, and essential safety protocols to ensure its proper handling and application in a laboratory setting.

Chemical Identity and Molecular Structure

3,4-Difluoro-2-methoxyaniline sulfate is the sulfuric acid salt of the parent aniline, 3,4-Difluoro-2-methoxyaniline. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aniline ring creates a unique electronic environment that influences its reactivity and properties. The formation of the sulfate salt significantly

enhances its polarity and aqueous solubility compared to the free base, which is a critical consideration for many applications in drug development and process chemistry.

Property	Value	Source
IUPAC Name	3,4-difluoro-2-methoxyaniline;sulfuric acid	N/A
CAS Number	1072945-56-2	[1]
Molecular Formula	C ₇ H ₉ F ₂ NO ₅ S	[1]
Molecular Weight	257.2 g/mol	[1]
Canonical SMILES	COC1=C(C=CC(=C1F)F)N.OS (=O)(=O)O	N/A
Parent Compound	3,4-Difluoro-2-methoxyaniline (CAS: 114076-35-6)	[2] [3]

Core Physicochemical Properties

The physicochemical properties of the sulfate salt are dominated by its ionic character. While specific experimental data for the salt is limited, properties can be reliably inferred from the parent compound and the general characteristics of amine salts.

Property	Value / Description	Rationale & References
Appearance	Expected to be a crystalline solid.	The parent compounds of similar anilines are often liquids or low-melting solids that turn brown upon air exposure[4][5]. The salt form introduces ionic bonding, leading to a higher melting point and a solid state at room temperature.
Melting Point	Data not available. Expected to be significantly higher than the parent aniline.	Salts have strong ionic interactions, requiring more energy to break the crystal lattice compared to the intermolecular forces of the free base.
Boiling Point	Decomposes before boiling.	The boiling point of the parent free base is reported as 223.5°C at 760 mmHg[2]. Ionic salts like this typically decompose at high temperatures rather than boiling.
Solubility	Expected to have good solubility in water and polar protic solvents (e.g., methanol, ethanol). Low solubility in nonpolar organic solvents.	The parent o-anisidine is only slightly soluble in water[4][6]. The sulfate salt form introduces charge, which dramatically increases solubility in polar solvents like water.
Density (Parent Base)	1.281 g/cm ³	[2]
pKa	Data not available. The pKa of the conjugate acid (anilinium ion) is expected to be lower	This lower pKa means the free aniline is a weaker base. The sulfate salt will be stable in

than that of aniline (~4.6) due to the electron-withdrawing effects of the fluorine substituents.

neutral to acidic solutions but will convert to the free base under sufficiently alkaline conditions.

Spectroscopic Characterization

While specific spectra for the sulfate salt are not publicly available, its structure allows for the prediction of key features that would be observed in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum would show distinct signals for the aromatic protons, with complex splitting patterns due to both proton-proton and proton-fluorine coupling. A singlet corresponding to the three methoxy ($-\text{OCH}_3$) protons would be observed, likely in the 3.8-4.0 ppm range. The amine ($-\text{NH}_3^+$) protons would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.
- ^{13}C NMR: The spectrum would display seven distinct carbon signals. The carbons attached to fluorine would show large one-bond C-F coupling constants. The chemical shifts would be influenced by the methoxy and amino groups.
- ^{19}F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, with coupling to each other and to adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum would provide clear evidence of the key functional groups:

- N-H Stretch: A broad absorption band in the $2800\text{-}3200\text{ cm}^{-1}$ region, characteristic of an ammonium (R-NH_3^+) salt.
- S=O Stretch: Strong, characteristic absorption bands around $1210\text{-}1260\text{ cm}^{-1}$ and $1040\text{-}1060\text{ cm}^{-1}$ from the sulfate counter-ion.
- C-F Stretch: Strong absorptions in the $1100\text{-}1300\text{ cm}^{-1}$ region.

- C-O Stretch: A distinct band for the aryl-alkyl ether linkage, typically around $1230\text{-}1275\text{ cm}^{-1}$ (asymmetric) and $1020\text{-}1075\text{ cm}^{-1}$ (symmetric).

Mass Spectrometry (MS)

Analysis by mass spectrometry would focus on the cation (3,4-Difluoro-2-methoxyanilinium).

- Ionization: Electrospray Ionization (ESI) in positive mode would be the method of choice.
- Parent Ion: A prominent peak would be observed for the protonated molecule $[\text{M}+\text{H}]^+$ at an m/z corresponding to the molecular weight of the free base (159.13 g/mol) [3], resulting in a peak at $\sim 160.07\text{ m/z}$. High-resolution mass spectrometry (HR-MS) could confirm the elemental composition [7].
- Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses, such as the loss of a methyl radical ($\cdot\text{CH}_3$) or formaldehyde (CH_2O) from the methoxy group.

Analytical Workflow for Quantification

For researchers in drug development, accurate quantification of intermediates like 3,4-Difluoro-2-methoxyaniline is critical. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. [8]

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: LC-MS/MS workflow for quantifying 3,4-Difluoro-2-methoxyaniline.

Detailed Experimental Protocol

This protocol describes a self-validating system for the accurate quantification of 3,4-Difluoro-2-methoxyaniline.

- Preparation of Standards and Quality Controls (QCs):
 - Prepare a stock solution of **3,4-Difluoro-2-methoxyaniline sulfate** in methanol.
 - Create a series of calibration standards by spiking the stock solution into the appropriate matrix (e.g., blank plasma, solvent) to achieve a concentration range relevant to the expected sample concentrations.
 - Prepare at least three levels of QC samples (low, medium, and high) independently.
- Sample Preparation (Solid-Phase Extraction - SPE):
 - Rationale: SPE is used to remove matrix interferences (salts, proteins) and concentrate the analyte, improving sensitivity and accuracy.[\[9\]](#)
 - To 100 μ L of sample, standard, or QC, add an internal standard (an isotopically labeled version of the analyte is ideal).
 - Condition a mixed-mode cation exchange SPE cartridge.
 - Load the sample onto the cartridge.
 - Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.
 - Elute the analyte using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
 - Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
- LC-MS/MS Conditions:
 - Rationale: Chromatographic separation prevents ion suppression and distinguishes the analyte from isomers. MRM mode provides high selectivity and sensitivity for quantification.[\[8\]](#)

- LC System: UPLC or HPLC system.
- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A linear gradient from ~5% B to 95% B over several minutes.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization: ESI, positive mode.
- Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions: one for quantification and one for confirmation.
 - Example Quantifier Transition: m/z 160.1 -> [fragment ion]
 - Example Qualifier Transition: m/z 160.1 -> [different fragment ion]
- Data Analysis:
 - Integrate the peak areas for the analyte and the internal standard.
 - Calculate the peak area ratio (analyte/internal standard).
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/ x^2) linear regression.
 - Quantify the analyte in samples and QCs by back-calculating from the regression equation. The results for the QC samples must fall within established acceptance criteria (e.g., $\pm 15\%$ of the nominal value) to validate the analytical run.

Synthesis and Chemical Reactivity

Synthesis

The synthesis of **3,4-Difluoro-2-methoxyaniline sulfate** involves two main stages:

- **Synthesis of the Parent Aniline:** The parent compound, 3,4-difluoroaniline, can be synthesized by the nitration of 1,2-difluorobenzene followed by the reduction of the resulting 3,4-difluoronitrobenzene[10]. The methoxy group is typically introduced before or after these steps depending on the overall synthetic strategy. Related fluorinated anilines are valuable starting materials for quinolone antibacterials[11].
- **Salt Formation:** The sulfate salt is prepared through a straightforward acid-base reaction. The basic 3,4-Difluoro-2-methoxyaniline is dissolved in a suitable organic solvent (e.g., isopropanol, ethanol) and treated with a stoichiometric amount of sulfuric acid. The resulting salt typically precipitates from the solution and can be isolated by filtration.

Chemical Reactivity and Applications

The utility of 3,4-Difluoro-2-methoxyaniline lies in the reactivity of its primary amino group. It is a versatile nucleophile used in a variety of coupling and condensation reactions.

- **Pharmaceutical Intermediate:** As an aniline derivative, it is a key building block for synthesizing a wide range of biologically active molecules. For example, related compounds like 4-Fluoro-2-methoxyaniline are used to prepare 5-Hydroxytryptamine (5-HT3) receptor antagonists and inhibitors for Botulinum neurotoxin[12]. Its structural motifs are found in potential anti-cancer and anti-inflammatory drugs[13].
- **Agrochemicals:** Fluorinated anilines are common precursors in the synthesis of modern herbicides and pesticides, where the fluorine atoms can enhance metabolic stability and binding affinity[13][14].

Safety, Handling, and Storage

While specific toxicity data for **3,4-Difluoro-2-methoxyaniline sulfate** is not available, the safety profile can be inferred from data on structurally related anilines and fluoro-organic compounds. Aniline derivatives should always be handled as potentially hazardous substances.

Hazard Class	GHS Statement	Reference
Acute Toxicity	May be harmful if swallowed, in contact with skin, or if inhaled.	[15] [16]
Skin Irritation	Causes skin irritation.	[15] [17]
Eye Irritation	Causes serious eye irritation.	[15] [17]
Target Organ Toxicity	May cause respiratory irritation.	[15] [18]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[\[18\]](#). Ensure that eyewash stations and safety showers are readily accessible[\[15\]](#).
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166 or OSHA 29 CFR 1910.133)[\[15\]](#)[\[16\]](#).
 - Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure[\[15\]](#).
 - Respiratory Protection: If dust is generated or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter[\[16\]](#).
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[\[15\]](#)[\[18\]](#).

Storage

- Keep containers tightly closed in a dry, cool, and well-ventilated place[\[15\]](#)[\[16\]](#).
- Store locked up and away from incompatible materials such as strong oxidizing agents[\[18\]](#).

Conclusion

3,4-Difluoro-2-methoxyaniline sulfate is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its physicochemical properties, particularly its enhanced aqueous solubility as a sulfate salt, make it a practical alternative to its free base form for various synthetic applications. Understanding its spectroscopic signature, employing robust analytical methods like LC-MS/MS for its quantification, and adhering to strict safety protocols are paramount for its effective and safe utilization. This guide provides the foundational knowledge required by researchers and scientists to confidently incorporate this compound into their development workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scbt.com [scbt.com]
- 2. bocsci.com [bocsci.com]
- 3. scbt.com [scbt.com]
- 4. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-Anisidine - Wikipedia [en.wikipedia.org]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. env.go.jp [env.go.jp]
- 10. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]
- 11. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]

- 12. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. nbino.com [nbino.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [Physicochemical properties of 3,4-Difluoro-2-methoxyaniline sulfate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1393159#physicochemical-properties-of-3-4-difluoro-2-methoxyaniline-sulfate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com